4,8-Dichloro-7-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

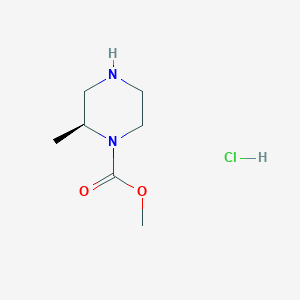

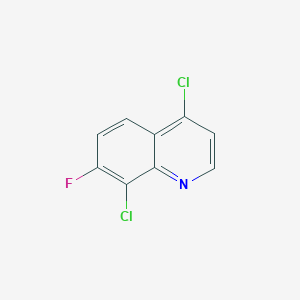

4,8-Dichloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It has a molecular weight of 216.04 .

Synthesis Analysis

The synthesis of 4,8-Dichloro-7-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The InChI code for 4,8-Dichloro-7-fluoroquinoline is 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H . This indicates the presence of two chlorine atoms, one fluorine atom, and a quinoline ring in the structure.Physical And Chemical Properties Analysis

The boiling point of 4,8-Dichloro-7-fluoroquinoline is predicted to be 299.1±35.0 °C and its density is predicted to be 1.491±0.06 g/cm3 . Its pKa is predicted to be -0.25±0.44 .Scientific Research Applications

Structural and Mechanism Analysis :

- Fluoroquinolones, which include compounds like 4,8-Dichloro-7-fluoroquinoline, have been studied for their structures, mechanisms of action, and resistance, as well as their spectra of activity against various bacteria. These compounds primarily target DNA gyrase, a crucial bacterial enzyme (Wolfson & Hooper, 1985).

Novel Antibacterial Compounds :

- Research has focused on designing new compounds with potent antibacterial activities, such as derivatives of 8-chloroquinolone and 8-fluoroquinolone. These compounds have shown significant potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Synthesis and Antibacterial Properties :

- Studies have been conducted on synthesizing new derivatives of fluoroquinolones, such as 8-nitrofluoroquinolone derivatives, to investigate their antibacterial properties. These compounds have shown effectiveness against various bacterial strains (Al-Hiari et al., 2007).

Synthesis of Derivatives for Therapeutic Use :

- The synthesis of derivatives like 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine has been researched for their potential as small molecule anticancer drugs (Zhou et al., 2019).

Potential for Neurodegenerative Disease Treatment :

- Certain derivatives of chloroquinolines have been synthesized and evaluated for their potential in treating neurodegenerative disorders, such as Alzheimer's disease, due to their in vitro acetylcholinesterase inhibition and memory improvement properties in vivo (Duarte et al., 2017).

Applications in Analytical Chemistry :

- Fluoroquinolines and related compounds have been used as fluorescent labeling reagents in analytical chemistry, aiding in the detection and quantification of various substances (Gatti et al., 2002).

Phototoxicity Reduction in Fluoroquinolones :

- Research on modifying fluoroquinolones to reduce phototoxicity has been conducted. For example, introducing a methoxy group at specific positions in the quinolone nucleus significantly reduces phototoxicity, making them safer for use (Marutani et al., 1993).

Mechanism of Action

While the specific mechanism of action for 4,8-Dichloro-7-fluoroquinoline is not mentioned in the search results, fluoroquinolones, a class of compounds to which it belongs, are known to inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV .

Safety and Hazards

properties

IUPAC Name |

4,8-dichloro-7-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQDFRAMEFJRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)

![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)